molecular formula C7H7F3N2O B14853861 2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine

2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine

Cat. No.: B14853861
M. Wt: 192.14 g/mol
InChI Key: UTLJCIDPIJTZQB-UHFFFAOYSA-N
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Description

2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE is a heterocyclic compound that contains both an oxazole and a pyridine ring. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethylated oxazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often involves inhibition of key enzymes or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(TRIFLUOROMETHYL)-OXAZOLO[4,5-B]PYRIDINE
  • 2-(TRIFLUOROMETHYL)-THIAZOLO[4,5-C]PYRIDINE
  • 2-(TRIFLUOROMETHYL)-IMIDAZOLO[4,5-C]PYRIDINE

Uniqueness

2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE is unique due to its combination of an oxazole and pyridine ring with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, such as enhanced stability and activity, compared to other similar compounds .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-12-4-3-11-2-1-5(4)13-6/h11H,1-3H2

InChI Key

UTLJCIDPIJTZQB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=N2)C(F)(F)F

Origin of Product

United States

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